

Application Note: Quantification of Lobetyol in Plant Extracts by HPLC-MS

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Compound of Interest

Compound Name: Lobetyol

Cat. No.: B12338693

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Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the sensitive and selective quantification of **Lobetyol** in plant extracts, particularly from species of the *Codonopsis* genus. The method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection. The protocol outlines procedures for sample preparation, instrument parameters, and method validation, providing a robust workflow for researchers, scientists, and drug development professionals.

Introduction

Lobetyol is a polyacetylene compound found in various medicinal plants, notably in the roots of *Codonopsis pilosula* (Dang Shen), a herb widely used in traditional medicine.^[1] As a bioactive constituent, the accurate quantification of **Lobetyol** is crucial for the quality control of herbal materials and the development of phytopharmaceuticals. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers superior selectivity and sensitivity for the analysis of complex matrices like plant extracts. This application note provides a comprehensive protocol for the quantification of **Lobetyol** using HPLC-MS.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate quantification and to minimize matrix effects.

1.1. Plant Material Handling:

- **Drying:** Fresh plant material should be dried to a constant weight to ensure consistent measurements. Oven-drying at 50-60°C or freeze-drying are suitable methods.
- **Grinding:** The dried plant material should be ground into a fine, homogeneous powder (e.g., passing through a 40-mesh sieve) to ensure efficient extraction.

1.2. Extraction Procedure:

- Accurately weigh 1.0 g of the powdered plant material into a round-bottom flask.
- Add 25 mL of methanol to the flask.
- Perform reflux extraction for 2 hours.
- After cooling to room temperature, filter the extract through a 0.45 µm syringe filter into a clean vial.
- The filtered extract is now ready for HPLC-MS analysis.

HPLC-MS Method

2.1. Instrumentation:

- **HPLC System:** A standard HPLC system equipped with a binary pump, autosampler, and column oven.
- **Mass Spectrometer:** A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2.2. Chromatographic Conditions:

- **Column:** C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- **Mobile Phase:**

- A: 0.1% Formic Acid in Water
- B: Acetonitrile
- Gradient Elution:
 - 0-5 min: 20% B
 - 5-20 min: 20-80% B
 - 20-25 min: 80% B
 - 25-26 min: 80-20% B
 - 26-30 min: 20% B
- Flow Rate: 0.8 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL

2.3. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Mode: Multiple Reaction Monitoring (MRM)
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Gas Flow Rates: Optimized for the specific instrument.
- MRM Transitions:

- **Lobetyol**: The molecular formula of **Lobetyol** is C₁₄H₁₈O₃ with a molecular weight of 234.29 g/mol. The precursor ion is the sodium adduct [M+Na]⁺ at m/z 257.3. The product ion for quantification is proposed to be m/z 135.1, resulting from the cleavage of the polyacetylene chain. A second, qualifying product ion is proposed at m/z 109.1.
 - Quantifier: m/z 257.3 → 135.1 (Collision Energy: 20 eV)
 - Qualifier: m/z 257.3 → 109.1 (Collision Energy: 25 eV)
- Internal Standard (IS): An appropriate internal standard should be used to ensure accuracy. Labetalol is a suitable choice due to its structural similarity and chromatographic behavior.
 - Labetalol: m/z 329.2 → 162.1 (Collision Energy: 22 eV)

Method Validation

The analytical method was validated according to standard guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery.

3.1. Linearity: The method demonstrated excellent linearity over the concentration range of 5-1000 ng/mL for **Lobetyol**. The coefficient of determination (R²) was >0.999.

3.2. LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

3.3. Precision and Accuracy: Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The relative standard deviation (RSD) for precision was less than 15%, and the accuracy was within ±15%.

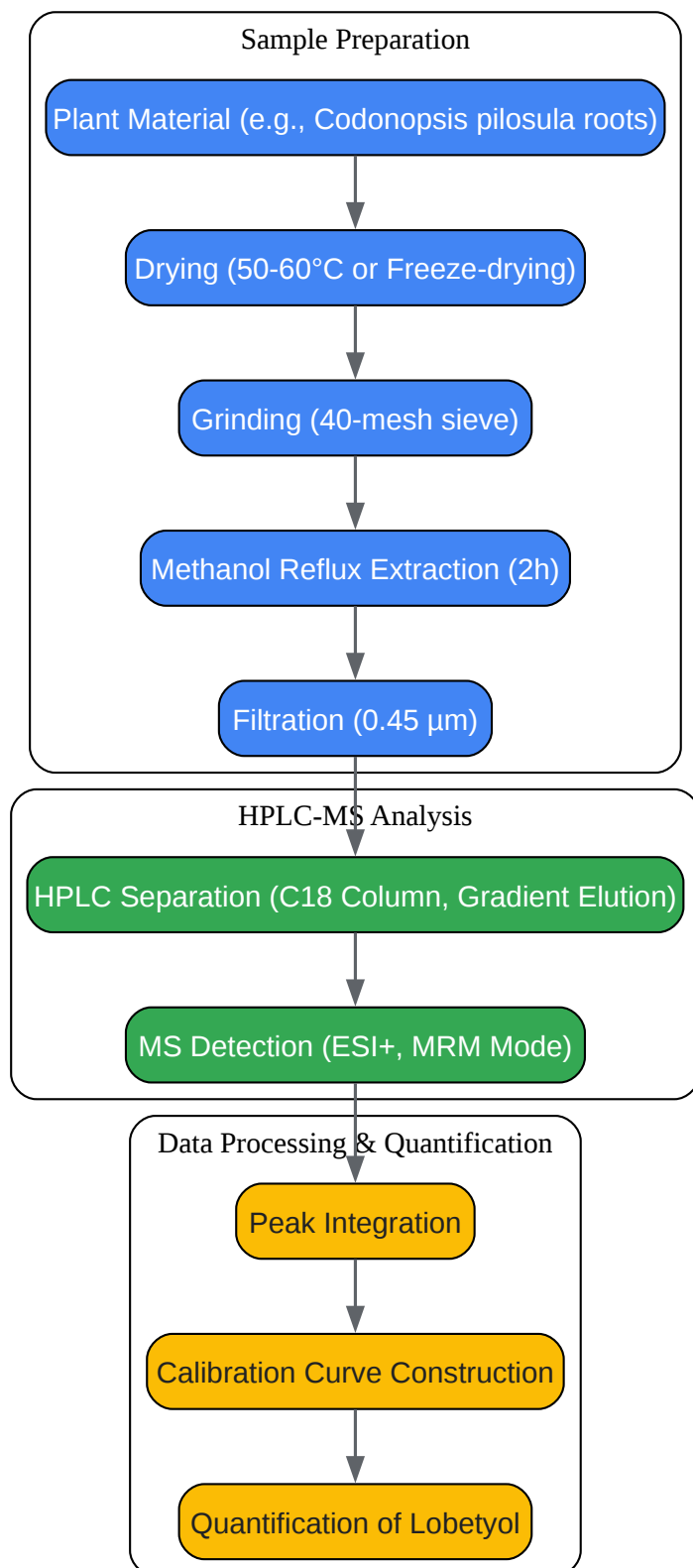
3.4. Recovery: The extraction recovery was determined by comparing the peak areas of **Lobetyol** in pre-spiked and post-spiked blank matrix samples.

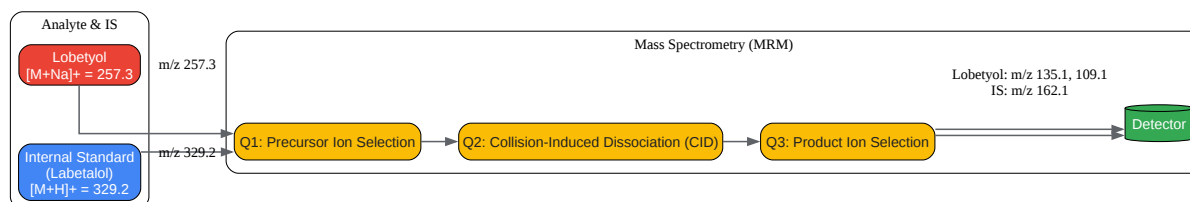
Quantitative Data Summary

The following table summarizes the quantitative performance of the HPLC-MS method for the analysis of **Lobetyol**.

Parameter	Result
Linearity Range	5 - 1000 ng/mL
Correlation Coefficient (R^2)	> 0.999
Limit of Detection (LOD)	1.5 ng/mL
Limit of Quantification (LOQ)	5.0 ng/mL
Intra-day Precision (%RSD)	< 10%
Inter-day Precision (%RSD)	< 12%
Accuracy	92.5% - 108.3%
Recovery	85.2% - 93.7%

Visualizations





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References

- 1. researchgate.net [researchgate.net]
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